4-Aminoazepan-2-one dihydrochloride is a chemical compound characterized by the molecular formula . It is a derivative of azepane, a seven-membered heterocyclic compound that contains nitrogen. This compound is primarily recognized for its potential applications in medicinal chemistry and its role as an intermediate in the synthesis of various pharmaceuticals. The dihydrochloride form indicates that the compound is stabilized by two hydrochloric acid molecules, enhancing its solubility and stability in aqueous environments.
4-Aminoazepan-2-one dihydrochloride is classified under organic compounds, specifically as an amine due to the presence of the amino group. It can be sourced from various chemical suppliers, including specialized chemical manufacturers and research institutions. Its CAS number is 948834-78-4, which is used for identification in chemical databases.
The synthesis of 4-Aminoazepan-2-one dihydrochloride typically involves cyclization reactions. A common synthetic route includes the reaction of 6-aminohexanoic acid with phosgene to form an isocyanate intermediate. This intermediate then undergoes cyclization to yield 4-Aminoazepan-2-one, which can subsequently be converted into its dihydrochloride salt by treatment with hydrochloric acid.
4-Aminoazepan-2-one dihydrochloride can participate in several types of chemical reactions:
The mechanism of action for 4-Aminoazepan-2-one dihydrochloride primarily involves its interaction with biological targets such as enzymes or receptors within cells. The specific pathways through which it exerts its effects depend on its application, particularly in medicinal chemistry where it may influence biochemical pathways related to antimicrobial or antiviral activities.
4-Aminoazepan-2-one dihydrochloride has several significant applications:
4-Aminoazepan-2-one dihydrochloride represents a synthetically versatile seven-membered lactam scaffold characterized by its constrained heterocyclic structure and bioisosteric properties. This compound belongs to the azepanone family—a class of nitrogen-containing heterocycles renowned for their three-dimensional complexity and capacity for diverse molecular interactions. The dihydrochloride salt form enhances aqueous solubility, making it particularly valuable in pharmacological applications. Its structural framework combines a protonatable amino group and a hydrogen-bond accepting carbonyl, enabling targeted interactions with biological macromolecules. As a privileged structure in medicinal chemistry, it serves as a critical building block for modulating enzyme functions, particularly within the epigenetic landscape [5] [8].
The evolution of azepanone derivatives parallels key milestones in heterocyclic medicinal chemistry. Nitrogen-containing heterocycles (N-heterocycles) have dominated pharmaceutical design since the 19th century, with >85% of biologically active compounds incorporating these scaffolds [8]. Early drug discovery relied heavily on natural product-derived N-heterocycles, exemplified by morphine (isolated 1803) and penicillin G (1929). The latter’s β-lactam core demonstrated the therapeutic significance of strained nitrogenous rings [4] [8].
Table 1: Key Historical Milestones in Azepanone-Related Drug Development
Time Period | Development | Significance |
---|---|---|
Pre-20th C | Alkaloid isolation (e.g., morphine) | Validated N-heterocycles as bioactive templates |
1920s-1940s | Penicillin discovery | Highlighted therapeutic potential of strained lactams |
1960s | Vitamin B structure elucidation | Revealed metabolic roles of saturated N-heterocycles |
1990s-Present | Rational design of enzyme inhibitors | Enabled targeted synthesis of azepanones for epigenetic targets |
Synthetic accessibility drove azepanone integration into drug design. Early routes leveraged ring-expansion strategies of piperidine precursors or cyclization of ε-amino acids. Modern advances employ transition-metal-catalyzed aminations and asymmetric hydrogenations, allowing precise stereocontrol at the C4-amino position critical for 4-aminoazepan-2-one derivatives [1] [8]. The scaffold’s conformational flexibility facilitates optimal binding-pocket occupancy, while its balanced lipophilicity (log P ~0.5-2.0) enhances membrane permeability—a dual advantage exploited in CNS-targeted agents [5] [8].
4-Aminoazepan-2-one dihydrochloride has emerged as a cornerstone in developing epigenetic enzyme inhibitors, particularly targeting histone demethylases (KDMs) and methyltransferases. Its protonated amino group engages in salt-bridge interactions with enzyme catalytic sites, while the lactam carbonyl acts as a hydrogen-bond acceptor for backbone amides in binding pockets [5].
LSD1/KDM1A Inhibition
The compound serves as a precursor for irreversible LSD1 (KDM1A) inhibitors. LSD1—a flavin-dependent histone demethylase—regulates gene expression by removing mono-/dimethyl groups from H3K4. Dysregulated LSD1 activity is implicated in neurodevelopmental disorders and cancers [2] [5]. Structural analogs of 4-aminoazepan-2-one dihydrochloride mimic endogenous peptide substrates, enabling competitive binding. Clinical candidate TAK-418 (containing a related cyclic amine) demonstrates how saturation of the azepanone ring enhances blood-brain barrier penetration, normalizing dysregulated gene expression in ASD models [2]:
"TAK-418... almost completely normalized dysregulated gene expression in the brain and ameliorated some ASD-like behaviors in [neurodevelopmental disorder] models." [2]
Table 2: Epigenetic Targets Modulated by Azepanone-Based Derivatives
Target Enzyme | Biological Function | Effect of Inhibition |
---|---|---|
LSD1/KDM1A | H3K4me1/2 demethylation | Reactivates silenced neurodevelopmental genes; anti-tumor effects |
G9a/EHMT2 | H3K9 dimethylation | Reduces repressive chromatin marks; restores synaptic plasticity |
SETD7 | H3K4 monomethylation | Modulates Wnt/β-catenin signaling; anti-proliferative activity |
Structure-Activity Relationship (SAR) Insights
Synthetic derivatives demonstrate IC₅₀ values <100 nM against LSD1, validated through in vitro demethylase assays and chromatin immunoprecipitation sequencing (ChIP-seq). Unlike planar scaffolds, the azepanone’s three-dimensionality avoids off-target kinase interactions—a key advantage in epigenetic drug design [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1